molecular formula C14H9F3N2 B8194045 4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile

4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194045
M. Wt: 262.23 g/mol
InChI Key: BPHUEOFSMVJEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is a compound that belongs to the class of trifluoromethyl-substituted biphenyl derivatives. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group (-CF3) imparts significant electronegativity and stability to the molecule, making it an important building block in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-amino-5-[3-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-7H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHUEOFSMVJEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile
  • 4-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile
  • 4-Amino-3’-(difluoromethyl)-[1,1’-biphenyl]-3-carbonitrile

Uniqueness

4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 3’ position enhances its stability and lipophilicity compared to similar compounds with different substitution patterns .

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